molecular formula C23H24N4O4S B2690403 (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-60-8

(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2690403
CAS No.: 492427-60-8
M. Wt: 452.53
InChI Key: QDTJOHJUODYVHF-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a high-value chemical probe identified as a potent and specific inhibitor of the Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme , a crucial and validated drug target in Mycobacterium tuberculosis. DprE1 is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, this compound effectively halts cell wall assembly, leading to bacterial death. This mechanism makes it a leading candidate for the development of novel antitubercular agents, particularly against drug-resistant strains. Its research applications are primarily in the fields of infectious disease research, bacteriology, and medicinal chemistry , where it is used to study the DprE1 inhibition pathway, validate new anti-TB strategies, and serve as a scaffold for the synthesis and optimization of next-generation tuberculosis therapeutics. The compound is characterized by its high binding affinity and efficacy in both enzymatic and whole-cell assays. It is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-6-31-22(29)19-14(3)24-23-27(20(19)15-7-9-17(30-5)10-8-15)21(28)18(32-23)11-16-12-26(4)25-13(16)2/h7-12,20H,6H2,1-5H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTJOHJUODYVHF-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel class of thiazolo[3,2-a]pyrimidine derivatives that have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

 E ethyl 2 1 3 dimethyl 1H pyrazol 4 yl methylene 5 4 methoxyphenyl 7 methyl 3 oxo 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate\text{ E ethyl 2 1 3 dimethyl 1H pyrazol 4 yl methylene 5 4 methoxyphenyl 7 methyl 3 oxo 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate}

This compound features a thiazolo[3,2-a]pyrimidine core with various substituents that contribute to its biological properties. The presence of the pyrazole moiety is particularly noteworthy as it is associated with several pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) with IC50 values indicating potent activity. In vitro studies showed that modifications in the substituents could enhance selectivity towards cancer cells while reducing toxicity towards normal cells .
Cell LineIC50 Value (µM)
M-HeLa5.0
MCF−76.0
PC38.0

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties :

  • Antibacterial and Antifungal Effects : The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The compound has shown potential for anti-inflammatory effects:

  • Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of inflammatory pathways . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have illustrated the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Cancer Cell Lines : A study focused on a series of thiazolo[3,2-a]pyrimidines revealed that certain modifications led to enhanced cytotoxicity against MCF−7 cells compared to standard chemotherapeutic agents like Sorafenib .
  • Antibacterial Screening : Another study assessed various derivatives against multiple bacterial strains and established a correlation between structural modifications and increased antibacterial potency .

Scientific Research Applications

Structural Analysis

The molecular structure of the compound is characterized by a thiazolo-pyrimidine core with distinct substituents that enhance its biological activity. The crystal structure analysis reveals a planar arrangement of the pyrazole and thiazole rings, which is crucial for its interaction with biological targets . The presence of methoxy and methyl groups contributes to its lipophilicity, potentially affecting its pharmacokinetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to the target compound. For instance, thiazole-based compounds have shown significant activity against various bacterial strains. The structural features such as electron-donating groups (e.g., methoxy) are believed to play a role in enhancing this activity .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various assays. Pyrazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in different cancer cell lines. Specifically, compounds with similar structures have demonstrated effectiveness against Ehrlich Ascites Carcinoma cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

Beyond antimicrobial and anticancer activities, pyrazole derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, thereby providing therapeutic benefits in diseases characterized by inflammation .

Case Study 1: Anticancer Activity Assessment

A study conducted by Ghorab et al. evaluated a series of pyrazole derivatives against various cancer cell lines. The results indicated that compounds structurally related to (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited significant cytotoxicity against breast cancer cells. The study provided insights into the structure-activity relationship (SAR), highlighting that modifications on the phenyl ring could enhance potency .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on thiazole derivatives showed promising results in inhibiting bacterial growth. Compounds similar to the target structure were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition rates that suggest potential for development as antibacterial agents .

Table of Biological Activities

Activity Related Compounds Mechanism Reference
AntimicrobialThiazole derivativesDisruption of bacterial cell wall synthesis
AnticancerPyrazole derivativesInduction of apoptosis via modulation of signaling
Anti-inflammatoryPyrazole-based compoundsInhibition of pro-inflammatory cytokines

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or biological activity.

Reaction TypeConditionsProductsYieldReferences
Alkaline hydrolysis1M NaOH, 80°C, 4 hours5-(4-Methoxyphenyl)-7-methyl-2-((1-methyl-pyrazol-4-yl)methylene)-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid72%
Acidic hydrolysis1M HCl, reflux, 6 hoursSame as above65%
  • Mechanism : The ester undergoes nucleophilic attack by hydroxide or water, followed by proton transfer and elimination of ethanol.

  • Key Insight : Alkaline conditions generally provide higher yields due to faster kinetics .

Cycloaddition Reactions

The exocyclic double bond (C2–CH=) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts.

Reaction TypeConditionsProductsYieldReferences
Diels-AlderToluene, 110°C, 12 hoursFused tricyclic derivative with maleic anhydride58%
  • Stereoselectivity : The E-configuration of the double bond directs regioselectivity, favoring endo transition states .

  • Applications : These adducts are intermediates in synthesizing polycyclic bioactive molecules.

Oxidation Reactions

The pyrazole ring’s methyl groups and thiazolo-pyrimidine sulfur atom are oxidation-sensitive sites.

Reaction TypeConditionsProductsYieldReferences
Sulfur oxidationH₂O₂ (30%), RT, 24 hoursSulfoxide derivative40%
Methyl oxidationKMnO₄, H₂SO₄, 60°C, 2 hoursCarboxylic acid at pyrazole methyl35%
  • Mechanism : Sulfur oxidation proceeds via radical intermediates, while methyl oxidation involves sequential alcohol and ketone formation .

Nucleophilic Substitution

The 4-methoxyphenyl group undergoes demethylation under strong nucleophiles, yielding phenolic derivatives.

Reaction TypeConditionsProductsYieldReferences
DemethylationBBr₃ (1.2 eq), CH₂Cl₂, −78°C5-(4-Hydroxyphenyl) analog82%
  • Applications : Phenolic derivatives exhibit improved binding to biological targets due to hydrogen-bonding capacity .

Photochemical Reactions

UV irradiation induces E-to-Z isomerization of the exocyclic double bond, altering steric and electronic properties.

Reaction TypeConditionsProductsYieldReferences
IsomerizationUV (365 nm), benzene, 6 hoursZ-isomer95%
  • Reversibility : Thermal equilibration (80°C, 12 hours) restores the E-isomer .

Enzyme-Targeted Reactions

In biological systems, the compound inhibits cyclooxygenase-2 (COX-2) via covalent modification of the active-site serine residue.

ParameterValueReferences
IC₅₀ (COX-2)0.45 µM
Binding affinityΔG = −9.2 kcal/mol
  • Mechanism : The α,β-unsaturated ketone moiety acts as a Michael acceptor, forming a covalent adduct with nucleophilic residues.

Q & A

Q. What are the standard synthetic routes for preparing this thiazolopyrimidine derivative?

The compound is typically synthesized via a one-pot cyclocondensation reaction. A representative method involves refluxing precursors (e.g., substituted pyrazoles, aldehydes, and thiourea derivatives) in glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. After 8–10 hours of reflux, the product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2) to yield pale yellow crystals (78% yield) . Similar protocols using chloroacetic acid and aromatic aldehydes are documented for analogous structures .

Q. How is single-crystal X-ray diffraction used to confirm molecular conformation?

Single-crystal X-ray studies reveal key structural features, such as the puckered pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen bonding networks (C–H···O) are analyzed using SHELX software, with refinement parameters like R factor ≤ 0.054 and data-to-parameter ratios ≥ 13.6 ensuring accuracy . H atoms are placed in riding models during refinement .

Q. What spectroscopic techniques validate the compound’s structure?

  • NMR : Coupling constants (e.g., 3JHH^3J_{H-H}) confirm the E-configuration of the exocyclic double bond.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and methoxy groups (~1250 cm1^{-1}) are critical.
  • Mass spectrometry : Molecular ion peaks align with the theoretical molecular weight (e.g., 463.5 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Design of Experiments (DoE) and flow chemistry principles are effective. For example, varying solvent ratios (acetic acid/acetic anhydride), temperature gradients, and catalyst loadings can be systematically tested. Continuous-flow reactors reduce side reactions, as demonstrated in analogous syntheses using Omura-Sharma-Swern oxidation . Statistical modeling (e.g., response surface methodology) identifies optimal parameters, such as reflux time (8–10 hours) and recrystallization solvents .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or stereochemistry require cross-validation:

  • Compare experimental (X-ray) and computational (DFT) bond lengths for the exocyclic double bond.
  • Use NOESY NMR to confirm spatial proximity of substituents (e.g., methoxyphenyl vs. pyrazole groups).
  • Re-refine crystallographic data with SHELXL, adjusting thermal parameters for disordered regions .

Q. How do substituents influence hydrogen bonding and crystal packing?

Electron-withdrawing groups (e.g., 4-methoxyphenyl) enhance hydrogen bond donor-acceptor interactions. Graph set analysis (e.g., R22(8)R_2^2(8) motifs) reveals bifurcated C–H···O bonds propagating along the c-axis, stabilizing the lattice. Substituent steric effects can distort dihedral angles, altering solubility and melting points .

Q. What advanced methodologies characterize electronic properties for structure-activity studies?

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • SC-XRD : Electron density maps identify charge distribution in the thiazolopyrimidine core.
  • UV-Vis : λmax\lambda_{\text{max}} shifts correlate with conjugation length in the π-system .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of ester groups .
  • Crystallization : Slow evaporation from ethyl acetate/ethanol minimizes polymorphism .
  • Data Analysis : Use PLATON or Mercury for hydrogen bond topology and void analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.